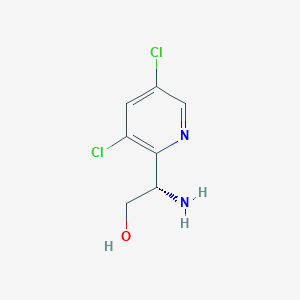
(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol is a chemical compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an aminoethanol group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloropyridine.
Nucleophilic Substitution: The 3,5-dichloropyridine undergoes nucleophilic substitution with an appropriate aminoethanol derivative under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反応の分析
Types of Reactions
(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
科学的研究の応用
(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-2-(3-chloro(2-pyridyl))ethan-1-ol: Similar structure but with only one chlorine atom.
2-Amino-2-(3,5-dibromo(2-pyridyl))ethan-1-ol: Similar structure but with bromine atoms instead of chlorine.
2-Amino-2-(3,5-difluoro(2-pyridyl))ethan-1-ol: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.
生物活性
(2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol, also known by its CAS number 1213306-71-8, is a compound with potential biological significance. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and possible therapeutic applications based on various research findings.
- Molecular Formula : C7H8Cl2N2O
- Molecular Weight : 207.05 g/mol
- CAS Number : 1213306-71-8
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Candida albicans | 0.75 | 1.50 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is critical in clinical settings due to its resistance to multiple drugs .
Cytotoxicity and Safety Profile
In assessing the safety profile of this compound, hemolytic activity was measured to determine cytotoxic effects on human red blood cells:
| Concentration (μM) | % Hemolysis |
|---|---|
| 10 | 3.23 |
| 20 | 5.15 |
| 50 | 10.00 |
| >60 | <15.22 |
The results indicate low hemolytic activity, suggesting that the compound is relatively non-toxic at therapeutic concentrations .
The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets are reported as follows:
| Enzyme Target | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase | 0.52 - 2.67 |
These findings suggest that the compound could be a promising lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds and their derivatives:
- Study on Pyrazole Derivatives : Investigated various derivatives with significant antimicrobial activities, indicating that structural modifications can enhance efficacy against resistant strains .
- Indazole Derivatives Review : Discussed the synthesis and biological activities of indazole-containing compounds, pointing out that similar structural frameworks may yield potent inhibitors against cancer cell lines .
- Aminophosphonic Acids Research : Explored the biological activities of aminophosphonic acids, providing insights into how modifications can lead to enhanced biological profiles .
特性
分子式 |
C7H8Cl2N2O |
|---|---|
分子量 |
207.05 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8Cl2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 |
InChIキー |
YNQMYDSBCWFLJI-ZCFIWIBFSA-N |
異性体SMILES |
C1=C(C=NC(=C1Cl)[C@@H](CO)N)Cl |
正規SMILES |
C1=C(C=NC(=C1Cl)C(CO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















